Enhanced Hydrogen Bond Acceptor (HBA) Capacity via 5-Methoxy Substitution Relative to 2,4-Dimethylthiazole
The introduction of a methoxy group at the 5-position of the thiazole ring significantly increases the number and strength of hydrogen bond acceptors compared to the parent 2,4-dimethylthiazole scaffold. 5-Methoxy-2,4-dimethyl-1,3-thiazole presents two hydrogen bond acceptors (the ring nitrogen and the methoxy oxygen) versus a single acceptor (ring nitrogen) in 2,4-dimethylthiazole [1]. This alters the compound's polarity, which is reflected in predicted partition coefficients. Computational estimates place the logP of 5-methoxy-2,4-dimethyl-1,3-thiazole at approximately 1.2–1.56 , while experimental logP for 2,4-dimethylthiazole is 1.76 [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count / Lipophilicity (LogP) |
|---|---|
| Target Compound Data | HBA: 2 (N and O) | Predicted LogP: 1.2–1.56 |
| Comparator Or Baseline | 2,4-Dimethylthiazole: HBA: 1 (N only) | Experimental LogP: 1.76 |
| Quantified Difference | LogP difference: Δ ~ -0.2 to -0.56 (predicted) / HBA count difference: +1 |
| Conditions | Computational prediction (XLogP3, ALOGPS) and experimental determination |
Why This Matters
Lower LogP and increased HBA capacity translate to improved aqueous solubility and a distinct hydrogen-bonding pharmacophore, critical for medicinal chemistry optimization and assay performance.
- [1] PubChem. (n.d.). 5-Methoxy-2,4-dimethyl-1,3-thiazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/145775698 View Source
- [2] NIST Chemistry WebBook. (n.d.). Thiazole, 2,4-dimethyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C541582 View Source
